molecular formula C17H18ClF3N6O B2435612 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396813-64-1

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B2435612
CAS No.: 1396813-64-1
M. Wt: 414.82
InChI Key: OADYQPUNNRKFPM-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, a pyrimidinyl moiety, and a piperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to yield the desired pyrimidinyl intermediate.

    Coupling with the phenyl ring: The pyrimidinyl intermediate is then coupled with 4-chloro-3-(trifluoromethyl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the urea linkage: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea linkage, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets. It serves as a tool compound to elucidate the mechanisms of action of related drugs.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. Its ability to form covalent bonds with target proteins makes it valuable for studying protein-ligand interactions.

    Industrial Applications: In industry, the compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The trifluoromethyl group and the piperazinyl moiety play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea: Similar structure but lacks the trifluoromethyl group, which may affect its biological activity.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)thiazol-5-yl)urea: Contains a thiazole ring instead of a pyrimidine ring, which can alter its chemical reactivity and biological properties.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)benzimidazol-5-yl)urea: Features a benzimidazole ring, providing different electronic and steric effects compared to the pyrimidine ring.

Uniqueness

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The combination of the pyrimidine ring and the piperazinyl moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N6O/c1-26-4-6-27(7-5-26)15-22-9-12(10-23-15)25-16(28)24-11-2-3-14(18)13(8-11)17(19,20)21/h2-3,8-10H,4-7H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADYQPUNNRKFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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